4-[(4-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid
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Overview
Description
4-[(4-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a cyano group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound using bromine or a brominating agent under controlled conditions.
Amino group introduction: The bromophenyl intermediate is then reacted with an amine to introduce the amino group.
Cyano group addition: The amino-substituted intermediate undergoes a reaction with a cyano-containing reagent, such as cyanogen bromide, to introduce the cyano group.
Coupling with benzoic acid: The final step involves coupling the intermediate with benzoic acid or its derivatives under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(4-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(4-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The compound’s bromophenyl and cyano groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-{(1E)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid
- 4-[(4-{(1E)-3-[(4-fluorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid
Uniqueness
4-[(4-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H17BrN2O4 |
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Molecular Weight |
477.3 g/mol |
IUPAC Name |
4-[[4-[(E)-3-(4-bromoanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C24H17BrN2O4/c25-20-7-9-21(10-8-20)27-23(28)19(14-26)13-16-3-11-22(12-4-16)31-15-17-1-5-18(6-2-17)24(29)30/h1-13H,15H2,(H,27,28)(H,29,30)/b19-13+ |
InChI Key |
MBFZHZIUZOXEDA-CPNJWEJPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)Br)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
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